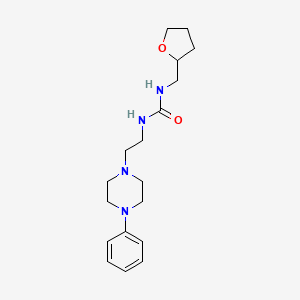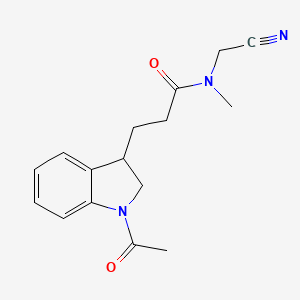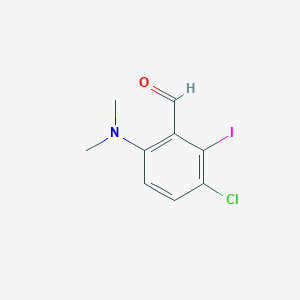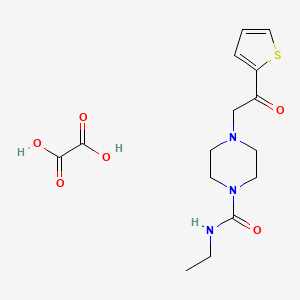
(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities and applications in nonlinear optics. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound contains a bromine atom on one aromatic ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related chalcone derivatives involves a Claisen-Schmidt condensation reaction, which typically requires an acetophenone and an aldehyde as starting materials. In the case of the compound synthesized in paper , 4-bromoacetophenone and N,N-dimethyl benzaldehyde were reacted in ethanol with sodium hydroxide as a base to yield the target molecule. This reaction is a common method for synthesizing chalcones and can be adapted to introduce various substituents on the aromatic rings.
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be elucidated using spectroscopic techniques and computational methods. In paper , the structure was investigated using FT-IR, FT-Raman, and NMR spectroscopy, complemented by density functional theory (DFT) calculations. These methods provide information on the vibrational frequencies, chemical shifts, and overall geometry of the molecule. The molecular structure of a similar compound was determined by single-crystal X-ray diffraction in paper , which is a definitive technique for establishing the three-dimensional arrangement of atoms within a crystal.
Chemical Reactions Analysis
Chalcone derivatives can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. The presence of the bromine atom in the compound can make it a precursor for further chemical modifications, such as Suzuki coupling reactions. The reactivity of the molecule can be assessed using quantum-molecular descriptors like Fukui functions, as mentioned in paper , which help predict the sites of chemical reactivity within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and optical activity. In paper , the nonlinear optical features and thermodynamic properties of the compound were outlined theoretically, indicating potential applications in optical materials. Paper assessed the degradation properties through bond dissociation energies and molecular dynamics simulations, providing insights into the stability of the compound in different environments.
Both papers and contribute to the comprehensive analysis of chalcone derivatives with bromophenyl groups, offering valuable information on their synthesis, structure, reactivity, and properties. These studies can be used as a basis for further research into the applications and modifications of such compounds.
科学的研究の応用
Synthesis and Application in Organic Chemistry
Bromophenyl derivatives and phenylpropenones often serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to bromophenyl derivatives, highlights the development of efficient synthetic routes for compounds used in pharmaceutical manufacturing, such as non-steroidal anti-inflammatory drugs (Qiu et al., 2009). This research emphasizes the importance of developing cost-effective and scalable synthetic methods for compounds with bromophenyl groups, potentially applicable to the synthesis of "(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one".
Environmental Impact and Toxicology
The environmental impact and toxicology of bromophenyl compounds are crucial areas of study, given their widespread use and potential environmental persistence. Studies on compounds like 2,4,6-Tribromophenol, a brominated phenol, focus on their occurrence, environmental fate, and toxicity, highlighting the need for ongoing monitoring and assessment of these compounds' environmental and health impacts (Koch & Sures, 2018). Such research underscores the broader context of understanding the environmental and health implications of brominated organic compounds, including those structurally related to "this compound".
Potential Applications in Material Science
Bromophenyl derivatives are also explored for their applications in material science, such as in the development of novel brominated flame retardants. The study of novel brominated flame retardants in indoor air, dust, consumer goods, and food emphasizes the relevance of bromophenyl compounds in enhancing fire safety while also considering their environmental and health profiles (Zuiderveen et al., 2020). This line of research may suggest potential material science applications for "this compound", particularly in the design of new materials with improved safety and performance characteristics.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDAIILCAVPJC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)


![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
